![molecular formula C19H28ClN3O6S B3968900 1-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-ethylpiperazine oxalate CAS No. 1185435-04-4](/img/structure/B3968900.png)
1-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-ethylpiperazine oxalate
Overview
Description
1-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-ethylpiperazine oxalate, commonly known as CP-55940, is a synthetic cannabinoid that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound acts as a potent agonist of cannabinoid receptors, which are known to play a crucial role in various physiological processes.
Mechanism of Action
CP-55940 acts as a potent agonist of cannabinoid receptors, particularly CB1 and CB2 receptors. These receptors are known to play a crucial role in various physiological processes such as pain perception, inflammation, and immune response. CP-55940 binds to these receptors and activates them, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
CP-55940 has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects by modulating the release of neurotransmitters such as substance P and cytokines such as interleukin-1β. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages for lab experiments. It is a potent and selective agonist of cannabinoid receptors, which makes it an ideal tool for studying the physiological processes regulated by these receptors. However, its high potency and affinity for the receptors can also lead to non-specific effects, which need to be carefully controlled in experiments.
Future Directions
There are several future directions for the study of CP-55940. One direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. Another direction is to study its potential applications in pain management and inflammation. Further research is also needed to better understand its mechanism of action and to develop more selective agonists of cannabinoid receptors.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. It also has potential applications in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2S.C2H2O4/c1-2-19-11-13-20(14-12-19)16-7-9-21(10-8-16)24(22,23)17-5-3-15(18)4-6-17;3-1(4)2(5)6/h3-6,16H,2,7-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLURQXZJGZSMQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185435-04-4 | |
Record name | Piperazine, 1-[1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl]-4-ethyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185435-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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